molecular formula C11H15BrN2 B1376331 3-Bromo-5-(piperidin-1-ylmethyl)pyridine CAS No. 866327-70-0

3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Cat. No.: B1376331
CAS No.: 866327-70-0
M. Wt: 255.15 g/mol
InChI Key: ZFVCJTZTBBYGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(piperidin-1-ylmethyl)pyridine is a chemical compound with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine typically involves the bromination of 5-(piperidin-1-ylmethyl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure the selective bromination at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using similar bromination techniques with appropriate scaling of reagents and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(piperidin-1-ylmethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines.

    Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an aminated pyridine derivative .

Scientific Research Applications

3-Bromo-5-(piperidin-1-ylmethyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine is not well-documented. it is known to interact with various molecular targets and pathways, depending on its application. For example, in drug discovery, it may act as a ligand for specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(piperidin-1-ylmethyl)pyridine: C11H15BrN2

    3-Bromo-5-(morpholin-4-ylmethyl)pyridine: C11H15BrN2O

    3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine: C10H13BrN2

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

3-bromo-5-(piperidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-11-6-10(7-13-8-11)9-14-4-2-1-3-5-14/h6-8H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVCJTZTBBYGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736578
Record name 3-Bromo-5-[(piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866327-70-0
Record name 3-Bromo-5-[(piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-pyridine-3-carbaldehyde (0.190g, 1 mmol), NaB(OAc)3H (0.320 g, 1.50 mmol) and piperidine (0.090 g, 1.05 mmol) were suspended in DCM (8 mL) and the reaction mixture was stirred overnight at rt. The reaction was quenched by the addition of 1 M NaOH solution (5 mL) and the mixture was stirred for 1 h. The reaction mixture was extracted with DCM (3×15 mL). The organic extracts were combined, dried over Na2SO4, filtered, and concentrated to yield a crude oily product (0.18 g, 71%). This crude product was carried to the next step.
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two
Quantity
0.09 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(piperidin-1-ylmethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(piperidin-1-ylmethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-(piperidin-1-ylmethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-(piperidin-1-ylmethyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-(piperidin-1-ylmethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.